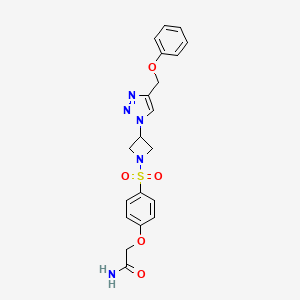
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride (4-APBNHCl) is a synthetic organic compound that has seen increasing use in scientific research and lab experiments. It is a white, odourless and crystalline powder that is soluble in both water and alcohol. 4-APBNHCl is used primarily as an inhibitor of enzymes and transporters, and has been studied for its potential as an anticonvulsant, a neuroprotective agent, and a drug for the treatment of diseases such as Alzheimer’s and Parkinson’s.
科学的研究の応用
DNA Minor Groove Binding
Compounds like Hoechst 33258, which shares a structural similarity in terms of being a nitrogen-containing heterocycle, have been extensively used in scientific research for their ability to bind to the minor groove of DNA. This property makes them useful for fluorescent DNA staining, crucial for analyzing cell nuclei and chromosomes in plant biology, and serves as a model for drug design targeting DNA interactions (Issar & Kakkar, 2013).
Synthesis of Key Intermediates
Research on synthesizing intermediate compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of specific chemical reactions and methodologies in the development of pharmaceuticals, like non-steroidal anti-inflammatory drugs. These methods emphasize the role of such chemicals in streamlining the production of complex molecules with significant pharmacological applications (Qiu et al., 2009).
Carcinogenicity Evaluation
The evaluation of thiophene analogues of known carcinogens provides an example of how structural analogues, similar to "4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride", can be studied for their potential carcinogenic effects. This research aids in understanding the molecular basis of carcinogenicity and the development of safer chemicals (Ashby et al., 1978).
Advanced Oxidation Processes
Studies on the degradation of acetaminophen via advanced oxidation processes (AOPs) shed light on the environmental applications of chemical research, focusing on the removal of toxic compounds from water sources. This area of study demonstrates the environmental impact and significance of chemical compounds and reactions in purifying water and protecting ecosystems (Qutob et al., 2022).
Biopolymer Modification
The chemical modification of xylan into biopolymer ethers and esters with specific functional properties illustrates the application of chemical compounds in material science. Such research paves the way for developing new materials with applications in drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEQWOGQIATCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)



![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
